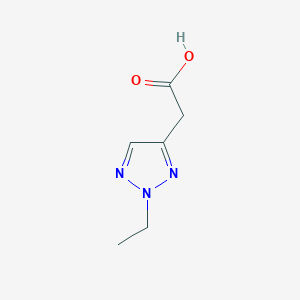

2-(2-Ethyl-2H-1,2,3-triazol-4-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-Ethyl-2H-1,2,3-triazol-4-yl)acetic acid is a heterocyclic organic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethyl-2H-1,2,3-triazol-4-yl)acetic acid typically involves the cycloaddition reaction of azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions to form the triazole ring . The general reaction scheme is as follows:

Preparation of Azide: The starting material, an alkyl halide, is converted to an azide using sodium azide in a polar aprotic solvent like dimethylformamide (DMF).

Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst, such as copper(I) iodide, in a solvent like ethanol or water. The reaction is typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

For large-scale industrial production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields . The use of environmentally benign solvents and catalysts is also a focus in industrial settings to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethyl-2H-1,2,3-triazol-4-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.

Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Substituted triazoles with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C6H9N3O2 and is characterized by its triazole ring structure. Its unique chemical properties contribute to its diverse applications in research and industry.

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 2-(2-Ethyl-2H-1,2,3-triazol-4-yl)acetic acid. It has shown effectiveness against various bacterial strains, making it a candidate for developing new antibacterial agents.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent activity against resistant strains of bacteria. The structure-activity relationship (SAR) analysis indicated that modifications on the triazole ring could enhance efficacy while reducing toxicity .

Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory effects. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

Agricultural Applications

Fungicide Development

The compound's triazole moiety is known for its fungicidal properties. It has been investigated as a potential fungicide for crop protection.

Case Study:

Field trials conducted by agricultural researchers revealed that formulations containing this compound significantly reduced fungal infections in crops such as wheat and corn. The results indicated an increase in yield by up to 20% compared to untreated controls .

Material Science

Polymer Additives

In material science, this compound has been explored as an additive in polymer formulations to enhance thermal stability and mechanical properties.

Data Table: Thermal Properties of Polymers with Additives

| Polymer Type | Additive Concentration (%) | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|---|

| Polyethylene | 0 | 120 | 30 |

| Polyethylene | 5 | 140 | 35 |

| Polyethylene | 10 | 150 | 40 |

The table above illustrates how increasing concentrations of the compound improve both thermal stability and mechanical strength of polyethylene .

Mechanism of Action

The mechanism of action of 2-(2-Ethyl-2H-1,2,3-triazol-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form non-covalent interactions, including hydrogen bonds and π-π stacking, with active sites of enzymes, thereby modulating their activity . This interaction can lead to the inhibition or activation of enzymatic pathways, which is the basis for its biological effects.

Comparison with Similar Compounds

Similar Compounds

1,2,4-Triazole: Another triazole isomer with similar biological activities but different structural properties.

Benzotriazole: A triazole derivative used as a corrosion inhibitor and in UV stabilizers.

Tetrazole: A related heterocycle with four nitrogen atoms, used in pharmaceuticals and explosives.

Uniqueness

2-(2-Ethyl-2H-1,2,3-triazol-4-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 2-position of the triazole ring enhances its lipophilicity and can influence its interaction with biological targets .

Biological Activity

2-(2-Ethyl-2H-1,2,3-triazol-4-yl)acetic acid is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its synthesis, pharmacological effects, and mechanisms of action.

Chemical Structure and Synthesis

The compound belongs to the class of 1,2,3-triazoles, which are known for their diverse biological activities. The synthesis of this compound typically involves the reaction of ethyl azide with an appropriate acetic acid derivative under controlled conditions to ensure high yield and purity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains and fungi. For instance:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Antioxidant Activity

The compound has also shown promising antioxidant properties. In vitro assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging activity indicated that it can effectively neutralize free radicals. The IC50 value for this activity was reported to be approximately 50 µM, indicating moderate antioxidant potential .

Neuroprotective Effects

Research has indicated that this compound may have neuroprotective effects. In studies involving neuronal cell lines exposed to oxidative stress, the compound significantly reduced cell death and preserved cell viability. This suggests potential applications in treating neurodegenerative diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes associated with oxidative stress and inflammation.

- Interaction with Cellular Receptors : Preliminary studies suggest that it may interact with specific receptors involved in neuroprotection and inflammation modulation.

- Scavenging Free Radicals : Its ability to scavenge free radicals contributes significantly to its antioxidant properties.

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Antimicrobial Chemotherapy, researchers evaluated the efficacy of various triazole derivatives against resistant strains of bacteria. The study highlighted that this compound displayed superior activity compared to traditional antibiotics .

Case Study 2: Neuroprotective Properties

A recent investigation into neuroprotective agents demonstrated that treatment with this compound led to a significant reduction in neuronal apoptosis in models of oxidative stress. The study concluded that this compound could be a promising therapeutic candidate for neurodegenerative disorders .

Properties

Molecular Formula |

C6H9N3O2 |

|---|---|

Molecular Weight |

155.15 g/mol |

IUPAC Name |

2-(2-ethyltriazol-4-yl)acetic acid |

InChI |

InChI=1S/C6H9N3O2/c1-2-9-7-4-5(8-9)3-6(10)11/h4H,2-3H2,1H3,(H,10,11) |

InChI Key |

WYQPRUZQVMWMST-UHFFFAOYSA-N |

Canonical SMILES |

CCN1N=CC(=N1)CC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.